molecular formula C19H20N4O6S B2830184 N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide CAS No. 941979-95-9

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

Cat. No.: B2830184
CAS No.: 941979-95-9
M. Wt: 432.45
InChI Key: LAFIQZNYKYLCDJ-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide (CAS# 941979-95-9) is a high-purity chemical compound supplied for research applications. With a molecular formula of C19H20N4O6S and a molecular weight of 432.45 g/mol, this oxalamide derivative features a 1,1-dioxidoisothiazolidin moiety, a functional group present in various biologically active molecules studied for their interaction with enzyme targets such as kinases . This structural profile makes it a compound of interest in medicinal chemistry and drug discovery research, particularly for investigating signal transduction pathways. Available in quantities ranging from 1mg to 100mg with a guaranteed purity of 90% or higher, this product is intended for laboratory research purposes . This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S/c1-29-16-8-7-14(23-9-2-10-30(23,27)28)11-15(16)22-19(26)18(25)21-13-5-3-12(4-6-13)17(20)24/h3-8,11H,2,9-10H2,1H3,(H2,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFIQZNYKYLCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-carbamoylphenylamine and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxybenzoic acid. These intermediates are then reacted under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new analogs with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related oxalamides from the evidence:

Compound Name Key Substituents Functional Implications Reference
Target Compound 4-carbamoylphenyl; 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl Carbamoyl enhances H-bonding; sulfone improves metabolic stability; methoxy modulates lipophilicity. N/A
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide 4-chlorophenyl; hydroxyethyl-thiazole; piperidine Chlorophenyl enhances hydrophobicity; thiazole and piperidine may improve CNS penetration.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl; pyridyl-ethyl Aromatic methoxy and pyridyl groups optimize flavor receptor interaction (umami taste).
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-methoxyphenethyl; 2-methoxyphenyl Methoxy groups increase solubility; phenethyl chain may enhance membrane permeability.
N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide Glutaramide linker; oxadiazole-phenyl Oxadiazole confers rigidity; glutaramide linker enables dimerization for multi-target engagement.

Key Research Findings and Hypotheses

Metabolic Stability : The 1,1-dioxidoisothiazolidin moiety in the target compound likely enhances resistance to oxidative metabolism compared to thiazole or piperidine rings in antiviral analogs .

Binding Affinity : The carbamoyl group may engage in stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) than chlorophenyl or methoxy groups in related compounds.

Regulatory Considerations : Flavoring oxalamides like S336 demonstrate low exposure margins (0.0002–0.003 μg/kg bw/day), whereas therapeutic analogs would require stricter safety profiling .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
1EDCI/HOBt, DMF, RT60-70%>90%
2TFA deprotection85%>95%

Basic: What physicochemical properties of this compound are critical for its handling and stability in experimental settings?

Methodological Answer:
Critical properties include:

  • Solubility : Typically soluble in DMSO (≥50 mg/mL) but limited in aqueous buffers. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability :
    • pH Stability : Test via incubation in buffers (pH 3–9) followed by LC-MS to detect degradation. The sulfone moiety may hydrolyze under strongly acidic/basic conditions .
    • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting point (~200–220°C) and thermal decomposition .
  • Hygroscopicity : Store desiccated at -20°C to prevent moisture absorption.

Advanced: How can researchers elucidate the biological targets and mechanisms of action of this oxalamide derivative?

Methodological Answer:

In Vitro Target Identification :

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Kinase/Enzyme Panels : Screen against libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Cellular Models :

  • Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., kinases) and assess rescue of compound-induced effects .

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like soluble epoxide hydrolase (sEH) .

Q. Table 2: Hypothetical Target Screening Results

Target ClassAssay TypeIC₅₀ (µM)Reference Model
KinasesADP-Glo™ Assay0.5–2.0HEK293 Cells
ProteasesFluorogenic Assay>10Recombinant

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) to enhance the compound's bioactivity?

Methodological Answer:

Substituent Modification :

  • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Modify the isothiazolidinone dioxide to a thiadiazole dioxide for improved solubility .

Bioisosteric Replacement : Swap the carbamoyl group with a sulfonamide to modulate target affinity .

Parallel Synthesis : Generate a library of analogs via automated synthesis and test in high-throughput assays.

Q. Table 3: SAR Analysis of Structural Analogs

Analog ModificationBioactivity (IC₅₀)Solubility (µM)
-OCH₃ → -CF₃0.8 µM (↑ 2x)15 (↓ 30%)
Carbamoyl → Sulfonamide1.2 µM (↓ 1.5x)120 (↑ 4x)

Advanced: How should contradictory data regarding the compound's efficacy in different biological models be addressed?

Methodological Answer:

Assay Validation :

  • Include positive controls (e.g., staurosporine for kinase inhibition) to confirm assay functionality .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).

Model-Specific Factors :

  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. A549) to rule out lineage-specific effects.
  • Metabolic Differences : Compare results in hepatocyte-cocultured systems to account for metabolic activation .

Data Normalization : Apply statistical rigor (e.g., Z’-factor >0.5) to exclude outliers .

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